molecular formula C16H24N2O3S2 B4536256 1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide

1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide

Cat. No. B4536256
M. Wt: 356.5 g/mol
InChI Key: BAYQNRKZZBSTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves conjugate additions, intramolecular acylation, and tautomerization processes. For example, the methyl esters of (L)-phenylalanine and (L)-methionine can undergo conjugate additions to acetylenic sulfones, leading to cyclic enamine sulfones and eventually to piperidines and related structures through intramolecular alkylation (Back & Nakajima, 2000). This method showcases the flexibility of employing amino acids and acetylenic sulfones in synthesizing complex cyclic structures.

Molecular Structure Analysis

The crystal structure of 4-phenyl-piperazine-1-sulfonamide, a molecule with structural similarities, was determined through X-ray crystallography. It crystallized in a monoclinic system, featuring layers of polar regions enclosed by hydrogen bonds and hydrophobic regions with π-π stacking interactions (Berredjem et al., 2010). This detailed analysis is crucial for understanding the molecular geometry and intermolecular interactions of related compounds.

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including nucleophilic substitution, acylation, and sulfonylation, to produce a wide range of biologically active molecules. These reactions often result in compounds with significant antimicrobial, anti-inflammatory, and enzyme inhibitory activities (Khalid et al., 2013; Vinaya et al., 2009). Such versatility in chemical reactivity highlights the potential of these derivatives for developing new therapeutic agents.

Physical Properties Analysis

The physical properties of piperidine derivatives, including their crystalline structure, are critical for their application in drug design and other fields. The crystal structure analysis provides insights into the stability, solubility, and bioavailability of these compounds (Berredjem et al., 2010). Understanding these properties is essential for optimizing the compounds for specific applications.

Chemical Properties Analysis

The chemical properties of piperidine derivatives are influenced by their structural features, such as the presence of sulfonyl groups and the piperidine moiety. These features confer a range of biological activities, including antibacterial and enzyme inhibitory effects, making them valuable for pharmaceutical applications (Khalid et al., 2013; Vinaya et al., 2009). The manipulation of these chemical properties through synthetic chemistry enables the development of compounds with targeted biological activities.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQNRKZZBSTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-propylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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